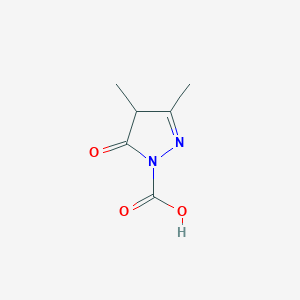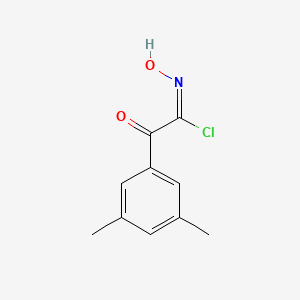
2-(Pyrazin-2-yl)ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrazin-2-yl)ethane-1-sulfonic acid is an organic compound with the molecular formula C6H8N2O3S It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid typically involves the reaction of pyrazine with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The industrial methods also incorporate purification steps to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyrazin-2-yl)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The pyrazine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides or other reduced forms.
Aplicaciones Científicas De Investigación
2-(Pyrazin-2-yl)ethane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Pyrazin-2-yl)ethane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazine ring can also participate in various biochemical pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)ethane-1-sulfonic acid: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-(Pyrazin-2-yl)ethane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonic acid group.
Uniqueness
2-(Pyrazin-2-yl)ethane-1-sulfonic acid is unique due to its specific combination of a pyrazine ring and a sulfonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
781571-86-6 |
|---|---|
Fórmula molecular |
C6H8N2O3S |
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
2-pyrazin-2-ylethanesulfonic acid |
InChI |
InChI=1S/C6H8N2O3S/c9-12(10,11)4-1-6-5-7-2-3-8-6/h2-3,5H,1,4H2,(H,9,10,11) |
Clave InChI |
BOGYORXULMAHGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)CCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Ethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13967319.png)




![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)





